5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a chloro-dimethoxyphenyl group, and a thiophene-2-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the coupling of 5-bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . This reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and aromatic characteristics but differ in their specific functional groups and biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Properties
Molecular Formula |
C12H11BrClNO4S2 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11BrClNO4S2/c1-18-9-6-8(10(19-2)5-7(9)14)15-21(16,17)12-4-3-11(13)20-12/h3-6,15H,1-2H3 |
InChI Key |
WGUSJTCBRIYPSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Br)OC)Cl |
Origin of Product |
United States |
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